2-(4-Aminophenyl)-2-methylpropan-1-ol
Overview
Description
2-(4-Aminophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methylpropanol structure
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to exhibit a membrane perturbing as well as intracellular mode of action . This suggests that these compounds may interact with the bacterial cell membrane, leading to its permeabilization and subsequent cell death .
Biochemical Pathways
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to interact with the bacterial cell membrane, suggesting that they may affect pathways related to cell membrane integrity and function .
Pharmacokinetics
A study on a similar compound, a synthetic dichloro-substituted aminochalcone, has shown that it rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that similar compounds may have favorable bioavailability.
Result of Action
Related compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been found to cause cell death in bacteria, suggesting that they may have a bactericidal effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenyl-2-methylpropan-1-ol using catalytic hydrogenation. This process typically employs a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reductive amination of 4-nitrophenyl-2-methylpropan-1-ol using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the methyl group on the propanol chain.
4-Aminophenyl-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 2-(4-Aminophenyl)-2-methylpropan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, providing a versatile platform for chemical modifications and interactions. This dual functionality makes it particularly valuable in synthetic chemistry and drug design.
Properties
IUPAC Name |
2-(4-aminophenyl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZLVWUOAINLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619822 | |
Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-56-1 | |
Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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